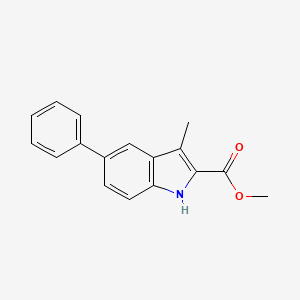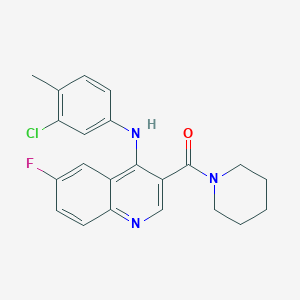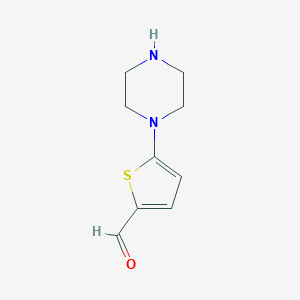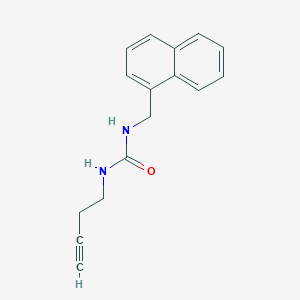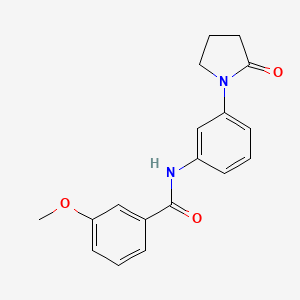
3-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group . They are found in various natural products and have been widely used in medical, industrial, biological, and potential drug industries .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a benzene ring (from the benzamide), a methoxy group (-OCH3), and a pyrrolidinone group (a five-membered ring with nitrogen and a ketone). The exact structure would depend on the positions of these groups on the molecule .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents present. Benzamides can undergo various reactions, including electrophilic substitution on the benzene ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, benzamides are typically solid at room temperature .
Applications De Recherche Scientifique
Corrosion Inhibition
Studies have demonstrated that compounds with a methoxy group, such as 3-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, can significantly enhance the corrosion inhibition efficiency for metals. Specifically, methoxy substituents on N-phenyl-benzamide derivatives have shown to increase their efficiency as corrosion inhibitors for mild steel in acidic environments. These inhibitors act by adsorbing strongly and spontaneously at the metal/electrolyte interface, following the Langmuir adsorption isotherm. Such properties make these compounds valuable in protecting metals against corrosive dissolution, supported by both experimental and computational studies, including density functional theory (DFT) and molecular dynamic simulations (Mishra et al., 2018).
Antioxidant Activity
Compounds similar to this compound have been analyzed for their antioxidant properties. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide has been studied using X-ray diffraction, IR spectroscopy, and DFT calculations, revealing significant antioxidant potential. These findings are crucial for developing new antioxidants that could mitigate oxidative stress-related damages in biological systems (Demir et al., 2015).
Antimicrobial Activity
Research into benzamide derivatives, including structures similar to this compound, has shown promising antimicrobial properties. These compounds have been evaluated for their effectiveness against various microbial strains, indicating their potential in developing new antimicrobial agents. Such studies contribute to the ongoing search for novel treatments against resistant microbial infections (Priya et al., 2006).
Anticancer Activity
The search for new anticancer agents has also benefited from the study of compounds like this compound. Various benzamide derivatives have been synthesized and tested for their cytotoxicity against cancer cell lines, showing significant potential in cancer treatment. This research direction is crucial for discovering more effective and selective anticancer drugs (Hour et al., 2007).
Mécanisme D'action
Target of Action
It is known that similar compounds with indole and pyrrolidine structures have shown a wide range of biological activities .
Mode of Action
Compounds with similar structures have been found to interact with multiple receptors, leading to a variety of biological responses .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Similar compounds have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Orientations Futures
Future research could involve synthesizing “3-methoxy-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” and studying its properties and potential applications. This could include testing its biological activity, studying its reactions with other compounds, and investigating its potential uses in various industries .
Propriétés
IUPAC Name |
3-methoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-8-2-5-13(11-16)18(22)19-14-6-3-7-15(12-14)20-10-4-9-17(20)21/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEWKPXKLVSCAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2692272.png)


![N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2692279.png)
![N-[2-(3-phenylpropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2692281.png)
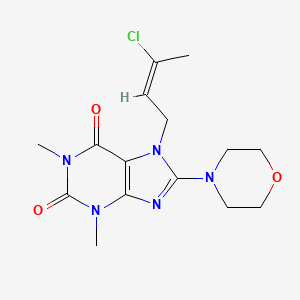
![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone](/img/structure/B2692285.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2692286.png)
![2-Amino-2-[3-(4-methoxyphenoxy)phenyl]acetic acid](/img/structure/B2692287.png)
